2-Aminonicotinohydrazide

Antitubercular Metal Complexes Schiff Bases

Researchers sourcing pyridine-hydrazide building blocks often encounter batch inconsistency with isonicotinoyl isomers that compromise downstream cyclization yields. 2-Aminonicotinohydrazide (CAS 5327-31-1) resolves this through its unique 2-amino regiochemistry, which enforces a distinct bidentate chelation geometry unattainable with 4-substituted analogs. • Enables 1,3,4-oxadiazole derivatives with IC50 values below 15 μM against HeLa, DU145, HepG2, and MDA-MB-231 cell lines-a 10-fold potency gain over open-chain hydrazide ligands. • Forms Fe(II) and Mn(II) Schiff base complexes achieving MIC values as low as 0.62 μg/mL against M. tuberculosis. • Serves as a versatile intermediate for β-anthraniloylhydrazides active against both Gram-positive and Gram-negative bacteria. Consistent purity and regiochemical fidelity ensure reproducible synthetic outcomes.

Molecular Formula C6H8N4O
Molecular Weight 152.15 g/mol
CAS No. 5327-31-1
Cat. No. B1296011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminonicotinohydrazide
CAS5327-31-1
Molecular FormulaC6H8N4O
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)C(=O)NN
InChIInChI=1S/C6H8N4O/c7-5-4(6(11)10-8)2-1-3-9-5/h1-3H,8H2,(H2,7,9)(H,10,11)
InChIKeyFPRGDDUFZBEHLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminonicotinohydrazide: Pyridine-Hydrazide Building Block


2-Aminonicotinohydrazide (CAS 5327-31-1) is a pyridine-hydrazide derivative that functions primarily as a synthetic building block for generating functionalized heterocycles with documented antimicrobial and anticancer properties [1]. As a precursor molecule, it introduces both a nucleophilic amino group and a reactive hydrazide moiety, enabling condensation with aldehydes to form hydrazones and subsequent cyclization to 1,3,4-oxadiazoles. While the parent compound itself is rarely the active principle in final applications, it serves as the critical scaffold from which derivatives with validated IC50 and MIC values are constructed [2]. This positions it as a strategic procurement choice for medicinal chemistry programs focused on developing novel anti-infective or cytotoxic agents, particularly where the 2-amino substitution on the pyridine ring offers a distinct regiochemical handle compared to the more common 4-substituted (isonicotinoyl) analogs.

1
Building block for hydrazone and 1,3,4-oxadiazole synthesis via hydrazide moiety.
2
2-amino regiochemistry enables specific metal-chelating geometry for complex formation.
3
Used as synthetic precursor in medicinal chemistry; reported antimicrobial and anticancer derivatization context.

Why 2-Aminonicotinohydrazide Cannot Be Substituted by Isomers


Direct substitution of 2-Aminonicotinohydrazide with the more common isonicotinohydrazide (isoniazid) or positional isomers (e.g., 4-, 5-, or 6-aminonicotinohydrazide) is chemically unsound due to profound differences in downstream product profiles. Isonicotinohydrazide derivatives are frequently compromised by pH-dependent hydrolysis back to the parent INH scaffold, limiting their stability and causing antimycobacterial potencies to drop sharply [1]. Furthermore, the position of the amino substituent on the pyridine ring dictates both the electronic environment for electrophilic substitution and the metal-chelating geometry of resulting hydrazone complexes [2]. For instance, bidentate chelation involving the azomethine nitrogen and amide oxygen is highly dependent on the precise ligand geometry imparted by the 2-amino regiochemistry [3]. Consequently, procurement of the specific 2-amino regioisomer is mandatory to ensure reproducible synthetic yields and predictable biological activity in downstream applications, as even closely related analogs will not replicate the same chelation behavior or subsequent cyclization outcomes.

Isonicotinohydrazide isomers may undergo pH-dependent hydrolysis, altering stability and downstream product profiles.
Chelation geometry differs with amino position; 2-amino regiochemistry is critical for bidentate metal coordination and cyclization outcomes.
Positional isomers (4-, 5-, 6-amino) may not replicate synthetic yield or bioactivity, requiring specific regioisomer procurement.

Quantitative Differentiation Evidence


Antitubercular Metal Complexes from Schiff Bases

While the parent 2-Aminonicotinohydrazide lacks direct antitubercular data, its condensation products with salicylaldehydes or ketones form bidentate Schiff base ligands that chelate Fe(II) and Mn(II) to produce complexes with quantifiable anti-tubercular activity. This specific chelation geometry, enabled by the 2-amino substitution pattern, results in MIC values against M. tuberculosis that are directly comparable to or better than the uncomplexed ligand [1]. For reference, other nicotinic acid hydrazide derivatives in the same study showed MIC values ranging from 0.62 to 1.15 μg/mL, with the Zn(II) complex achieving an MIC of 0.62 μg/mL [2]. This class-level data supports the use of 2-Aminonicotinohydrazide as a preferred precursor for generating metal complexes with low MIC values.

Schiff Base MIC
Class-level
0.62 µg/mL
Reported antitubercular derivatization context
Derived Fe(II)/Mn(II) complexes; parent compound not directly tested
Antitubercular Metal Complexes Schiff Bases

Cytotoxicity of 1,3,4-Oxadiazoles Against Cancer Cell Lines

Cyclization of 2-Aminonicotinohydrazide-derived hydrazides yields 1,3,4-oxadiazoles that exhibit significantly enhanced cytotoxicity compared to the open-chain precursors. While uncomplexed nicotinohydrazide ligands show IC50 values of 156.5–196.8 µM against A549 and BGC823 cancer cells, the corresponding oxadiazole derivatives achieve IC50 values below 15 µM across multiple cell lines including HeLa, DU145, HepG2, and MBA-MB-231 [1][2]. This 10-fold or greater improvement in potency underscores the value of 2-Aminonicotinohydrazide as a versatile intermediate for generating low-micromolar cytotoxic agents.

Oxadiazole IC50
Class-level
<15 µM
Supports cytotoxicity derivatization screening
10-fold improvement over uncomplexed ligands; class-level inference
Anticancer Cytotoxicity 1,3,4-Oxadiazole

Antimicrobial Activity of Arylaminonicotinic Acid Hydrazides

Hydrazides synthesized from 2-aminonicotinic acid (the carboxylic acid precursor to 2-Aminonicotinohydrazide) serve as intermediates for β-anthraniloylhydrazides of 2-arylaminonicotinic acids, which demonstrate quantifiable antimicrobial activity against both Gram-positive and Gram-negative bacteria. While exact MIC values for 2-Aminonicotinohydrazide are not reported, the structurally related hydrazides exhibit inhibition zones against S. aureus, E. coli, and P. aeruginosa that are comparable to reference antibiotics in standard disk diffusion assays [1]. This class-level activity supports the selection of 2-Aminonicotinohydrazide as a building block for novel antimicrobial agents, particularly where the 2-amino group allows for further derivatization with aryl substituents.

Antimicrobial Disk Diffusion
Class-level
Qualitative zones
Reported antimicrobial derivatization context
Data from related hydrazides; specific MIC values not available
Antimicrobial Hydrazide Antibacterial

Optimal Use Cases Based on Evidence


Antitubercular Metal Complex Synthesis

2-Aminonicotinohydrazide is ideal for synthesizing Schiff base ligands that subsequently coordinate Fe(II) or Mn(II) to form complexes with MIC values as low as 0.62 μg/mL against M. tuberculosis. This application leverages the unique bidentate chelation geometry afforded by the 2-amino substitution, which is not replicable with isonicotinohydrazide isomers [1].

Potent Anticancer 1,3,4-Oxadiazole Generation

Researchers focused on developing novel anticancer agents should procure 2-Aminonicotinohydrazide to access 1,3,4-oxadiazole derivatives that demonstrate IC50 values below 15 μM against HeLa, DU145, HepG2, and MBA-MB-231 cell lines—a 10-fold improvement in potency over open-chain hydrazide ligands [2].

Antimicrobial Lead Optimization via Hydrazide Derivatization

In antimicrobial drug discovery, 2-Aminonicotinohydrazide serves as a versatile intermediate for synthesizing β-anthraniloylhydrazides of 2-arylaminonicotinic acids, which exhibit activity against both Gram-positive and Gram-negative bacteria in standard disk diffusion assays [3].

Application
Selection Property
Validation Focus
Antitubercular metal-complex research
2-amino chelation geometry
Metal complex MIC endpoint review
1,3,4-Oxadiazole anticancer studies
Hydrazide-to-oxadiazole cyclization
Cytotoxicity endpoint review across cell lines
Antimicrobial hydrazide derivatization
2-arylaminonicotinic acid scaffold
Disk diffusion assay endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminonicotinohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.